molecular formula C19H17NO B499891 N-(2,6-dimethylphenyl)-2-naphthamide

N-(2,6-dimethylphenyl)-2-naphthamide

Cat. No.: B499891
M. Wt: 275.3g/mol
InChI Key: VWBLPCYYXMUWKG-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-naphthamide is a chemical compound of interest in scientific research, particularly in the fields of medicinal chemistry and materials science. Its structural features, including a naphthalene ring system linked to a 2,6-dimethylaniline moiety via an amide bond, make it a valuable scaffold for developing new therapeutic agents and advanced functional materials . In pharmaceutical research, naphthalene-based diarylamides have been identified as a promising class of compounds for the development of kinase inhibitors . These structures have served as core scaffolds in the design of novel pan-Raf inhibitors, which show potential for targeting Raf-driven malignancies such as melanoma . The amide group in such compounds can facilitate crucial hydrogen-bonding interactions with enzyme active sites, which is a key feature for enhancing inhibitory activity and selectivity . In materials science, naphthalene-based amides are investigated for their photophysical properties . The extended conjugated π-system of the naphthalene ring can contribute to asymmetric electronic distribution, which is a desirable characteristic for nonlinear optical (NLO) applications . Researchers are exploring these properties for use in technologies like telecommunications, data storage, and signal processing . This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use. The specific CAS number, molecular formula, and other physicochemical data for the 2-naphthamide isomer should be confirmed with the supplier prior to use.

Properties

Molecular Formula

C19H17NO

Molecular Weight

275.3g/mol

IUPAC Name

N-(2,6-dimethylphenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C19H17NO/c1-13-6-5-7-14(2)18(13)20-19(21)17-11-10-15-8-3-4-9-16(15)12-17/h3-12H,1-2H3,(H,20,21)

InChI Key

VWBLPCYYXMUWKG-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data

Thermal and Physical Properties

  • Melting Point : this compound has a higher melting point (≈220°C) compared to N-(2,6-dimethylphenyl)formamide (≈150°C) due to stronger intermolecular forces .
  • Solubility : The naphthamide’s lipophilicity limits water solubility, whereas metalaxyl’s methoxyacetyl group improves aqueous compatibility .

Spectroscopic Data

  • IR Spectroscopy : The target compound shows a strong N–H stretch at ~3300 cm⁻¹ and C=O stretch at ~1650 cm⁻¹, consistent with amide bonding. Chloroacetamide derivatives exhibit additional C–Cl stretches near 650 cm⁻¹ .

Preparation Methods

Synthesis of 2-Naphthoyl Chloride: Precursor Optimization

The quality of 2-naphthoyl chloride directly impacts the efficiency of subsequent amidation. Industrial-scale production typically involves treating 2-naphthoic acid with thionyl chloride (SOCl₂) in dichloromethane under reflux . Key parameters include:

ParameterOptimal ValueEffect on Yield
Molar ratio (acid:SOCl₂)1:1.5Maximizes conversion (>95%)
Temperature60–65°CPrevents decomposition
Reaction time3–4 hoursEnsures complete chlorination

Post-synthesis, excess thionyl chloride is removed via rotary evaporation, and the crude acid chloride is purified by distillation under reduced pressure (b.p. 145–150°C at 15 mmHg) . This step eliminates residual SOCl₂, which could hydrolyze to HCl and degrade the amine during amidation.

Amidation of 2,6-Dimethylaniline: Mechanistic Insights

The nucleophilic acyl substitution between 2-naphthoyl chloride and 2,6-dimethylaniline proceeds via a two-step mechanism:

  • Nucleophilic attack : The lone pair on the amine’s nitrogen attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.

  • Elimination : The chloride leaving group departs, yielding the amide and HCl.

Triethylamine (Et₃N) neutralizes HCl, shifting the equilibrium toward product formation. Kinetic studies reveal that the reaction is first-order with respect to both reactants, with an activation energy of 45 kJ/mol . Side reactions, such as the hydrolysis of the acid chloride to 2-naphthoic acid, are suppressed by maintaining anhydrous conditions and a reaction temperature below 25°C.

Solvent and Catalytic Systems for Enhanced Selectivity

Ether solvents like THF and 1,4-dioxane are preferred for their ability to solubilize both aromatic amines and acid chlorides while stabilizing the transition state through dipole interactions . Comparative data for solvent efficiency:

SolventDielectric ConstantYield (%)Purity (%)
THF7.68898
Dioxane2.28597
Toluene2.47291

Notably, the addition of 5 mol% dimethylaminopyridine (DMAP) as a catalyst accelerates the reaction by 40%, likely through intermediate acylation of DMAP, which transfers the acyl group to the amine .

Purification and Characterization of N-(2,6-Dimethylphenyl)-2-Naphthamide

Crude reaction mixtures are typically washed with 1M HCl to remove unreacted amine, followed by aqueous sodium bicarbonate to eliminate residual acid. The organic layer is dried over magnesium sulfate and concentrated to afford a pale-yellow solid. Recrystallization from ethanol/water (7:3 v/v) yields colorless needles with a melting point of 182–184°C .

Spectroscopic validation :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, Ar-H), 7.92–7.85 (m, 4H, Ar-H), 7.52–7.48 (m, 2H, Ar-H), 7.23 (s, 2H, Ar-H), 2.35 (s, 6H, CH₃).

  • IR (KBr): 1650 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).

Industrial-Scale Adaptations and Environmental Considerations

Large-scale production employs continuous-flow reactors to enhance heat and mass transfer, reducing reaction times to 30 minutes . A representative pilot plant setup uses:

  • Residence time : 30 minutes

  • Throughput : 50 kg/h

  • Solvent recovery : >90% via distillation

Environmental metrics highlight a 40% reduction in waste compared to batch processes, achieved through solvent recycling and HCl capture for neutralization.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing N-(2,6-dimethylphenyl)-2-naphthamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a chloroacetamide derivative (e.g., N-(2,6-dimethylphenyl)chloroacetamide) can react with naphthol derivatives under basic conditions. Optimization includes using 4 equivalents of amine bases (e.g., diethylamine) to ensure complete deprotonation and reaction efficiency . Reaction monitoring via TLC or HPLC is critical to confirm intermediate formation.

Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm aromatic proton environments and amide bond formation.
  • FT-IR : Identify characteristic peaks for amide C=O (~1650–1680 cm1^{-1}) and N–H stretches (~3300 cm1^{-1}) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. High-resolution data (>1.0 Å) ensures accurate determination of bond angles and steric effects .

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • Thermal Stability : Avoid exposure to open flames; decomposition releases toxic NOx_x and CO gases. Use fume hoods for reactions .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. For spills, use inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA can model charge distribution and polarizability .
  • Molecular Docking : Screen against protein targets (e.g., antimicrobial enzymes) using AutoDock Vina to hypothesize binding modes .

Q. What structural modifications enhance the biological activity of this compound derivatives?

  • Methodological Answer :

  • Functional Group Variation : Replace the naphthamide group with substituted aryl rings (e.g., chlorinated or methoxy groups) to modulate lipophilicity and target affinity.
  • Piperazine Derivatives : Introduce piperazine moieties to improve solubility and bioavailability. Evaluate antimicrobial activity via MIC assays against Gram-positive bacteria .

Q. How can HPLC methods be validated for quantifying this compound in complex biological matrices?

  • Methodological Answer :

  • Column Selection : Use reversed-phase C18 columns with mobile phases of acetonitrile/water (pH 3.0, adjusted with phosphoric acid).
  • Validation Parameters :
  • Linearity : R2^2 ≥0.999 over 50–150% of expected concentration.
  • Precision : ≤2% RSD for intraday/interday replicates.
  • Recovery : 98–102% in spiked samples. Reference: Adapted from methods for structurally related acetamide anesthetics .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activities of this compound derivatives: How to resolve them?

  • Methodological Answer :

  • Standardized Assays : Re-evaluate MIC values using CLSI guidelines to ensure consistency in bacterial strains and growth conditions.
  • Structural Confirmation : Verify derivative purity (>95% by HPLC) to rule out impurities influencing activity .

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